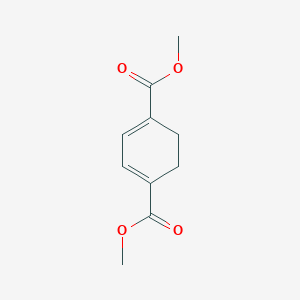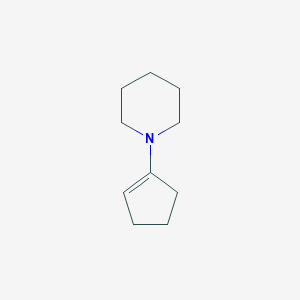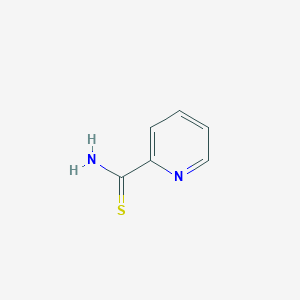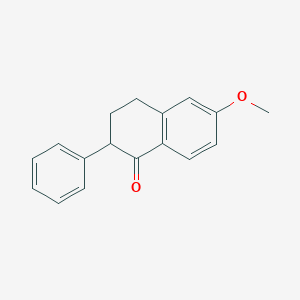
9-(二氰亚甲基)芴
描述
9-(Dicyanomethylene)fluorene is a derivative of fluorene that has been modified by the addition of a dicyanomethylene group at the 9th position of the fluorene core. This modification imparts unique electronic properties to the molecule, making it of interest in various fields, including materials science and polymer chemistry .
Synthesis Analysis
The synthesis of 9-(Dicyanomethylene)fluorene derivatives can be achieved through several methods. One approach involves the nitration of 9-fluorenone followed by a condensation reaction with malononitrile and subsequent catalytic hydrogenation to yield the desired diamine, which is a precursor for further polymerization . Another method for synthesizing disubstituted fluorenes, which could potentially be adapted for 9-(Dicyanomethylene)fluorene, involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters .
Molecular Structure Analysis
The molecular structure of 9-(Dicyanomethylene)fluorene derivatives has been studied using X-ray diffraction, revealing interesting features of their molecular geometry and conformation. The fluorene ring system is typically planar, and the dicyano group exhibits a slight twist from the plane of the fluorene core . This planarity is crucial for the electronic properties of the molecule and its interactions in the solid state.
Chemical Reactions Analysis
9-(Dicyanomethylene)fluorene derivatives can participate in various chemical reactions, particularly those relevant to polymer chemistry. They can be used as building blocks for the synthesis of polyimides and polyamides, which are known for their heat resistance and stability. These polymers can be crosslinked to form resins that are stable at high temperatures and yield significant char upon pyrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing 9-(Dicyanomethylene)fluorene units have been extensively studied. These polymers exhibit high thermal stability, with weight loss temperatures exceeding 400°C, and do not display a melting point. They are also characterized by high glass transition temperatures, good solubility in organic solvents, and excellent water resistance. The optical properties are notable as well, with high transmittance in the visible region and high refractive indices, which are advantageous for materials applications . The molecular structure of 9-(Dicyanomethylene)fluorene contributes to these properties by providing rigidity and planarity to the polymer backbone.
科学研究应用
功能化和衍生物
- 9-(二氰亚甲基)芴在特定条件下可以用取代的乙炔有效地进行功能化,从而产生具有潜在应用于各种领域的新型衍生物 (Wong、Lu、Choi 和 Lin,2003 年)。
耐热聚合物
- 9-(二氰亚甲基)芴的衍生物已用于耐热聚酰亚胺和聚酰胺的合成,表明其在需要热稳定性的材料中的应用 (Diakoumakos 和 Mikroyannidis,1994 年)。
芴氧化研究
- 对芴(包括 9-(二氰亚甲基)芴)氧化的研究提供了对其潜在环境和生物相互作用的见解 (Bogan、Lamar 和 Hammel,1996 年)。
光伏特性
- 9-(二氰亚甲基)芴在染料敏化太阳能电池中的使用影响了其光伏特性,突出了其在可再生能源技术中的作用 (Wang 等人,2014 年)。
功能材料中的芴结构
- 对芴结构(包括 9-(二氰亚甲基)芴)的研究表明其在聚合物、光敏材料和 OLED 中的广泛应用,表明其在先进材料科学中的重要性 (Ji-ping,2011 年)。
偶联反应
- 9-(二氰亚甲基)芴参与新型光诱导偶联反应,这对于发展化学中的新合成途径至关重要 (Jiang 等人,2002 年)。
X 射线衍射研究
- 9-(二氰亚甲基)芴及其衍生物的 X 射线衍射研究提供了有关其分子结构的宝贵信息,这对于了解其性质和潜在应用至关重要 (Chetkina 和 Belsky,2013 年)。
安全和危害
9-(Dicyanomethylene)fluorene causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to keep the product in a dry, cool, and well-ventilated place and to keep the container tightly closed .
作用机制
Target of Action
The primary target of 9-(Dicyanomethylene)fluorene is the 9-methylene position in the fluorene . This compound undergoes facile functionalization at this position, with one of the cyano groups being substituted by an acetylide moiety .
Mode of Action
The interaction of 9-(Dicyanomethylene)fluorene with its targets involves a series of chemical reactions. Treatment of 2,7-dibromo-9H-fluoren-9-ylidene malononitrile with excesses of substituted acetylenes under Sonogashira coupling catalytic conditions leads to the formation of novel 9-[cyano(ethynyl)methylene]fluorene derivatives . This process results in the substitution of one of the cyano groups by an acetylide moiety .
Biochemical Pathways
It’s known that the flnb protein exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl, respectively .
Result of Action
The result of the action of 9-(Dicyanomethylene)fluorene involves the formation of novel 9-[cyano(ethynyl)methylene]fluorene derivatives . These derivatives are formed in moderate yields and can be isolated in high purity .
Action Environment
The action of 9-(Dicyanomethylene)fluorene is influenced by environmental factors such as the presence of substituted acetylenes and the conditions of the Sonogashira coupling catalytic reactions . The stability and efficacy of the compound’s action may also be affected by these factors.
属性
IUPAC Name |
2-fluoren-9-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKIYVWFSACIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289529 | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dicyanomethylene)fluorene | |
CAS RN |
1989-32-8 | |
| Record name | 1989-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 9-(Dicyanomethylene)fluorene derivatives that make them interesting for materials science?
A1: 9-(Dicyanomethylene)fluorene derivatives possess a unique structure featuring a fluorene core with a dicyanomethylene group at the 9-position. This structure allows for extensive conjugation, influencing the molecule's electronic and optical properties. Additionally, researchers can modify these properties further by introducing various substituents on the fluorene ring, as highlighted in studies on gold(I) [] and mercury(II) [] complexes.
Q2: How do electron-withdrawing substituents impact the electronic properties of 9-(Dicyanomethylene)fluorene derivatives?
A2: Studies show that incorporating electron-withdrawing groups, such as -CO and -C(CN)2, onto the fluorene ring of 9-(Dicyanomethylene)fluorene significantly alters its electronic properties. These modifications lead to a decrease in bond length alternation and an increase in electron affinity [, ]. This effect is crucial for potential applications in organic electronics, as it can facilitate electron injection and transport.
Q3: What evidence suggests the potential of 9-(Dicyanomethylene)fluorene derivatives as electron transport materials in LEDs?
A3: Theoretical calculations on gold(I) complexes of 9-(Dicyanomethylene)fluorene derivatives, specifically AuTFOT and AuTFCNT, revealed reorganization energies for both electron and hole transport comparable to those of the well-established electron transport material Alq3 []. This finding suggests their potential suitability for use in the electron transport layer (ETL) of light-emitting diodes (LEDs).
Q4: How does the presence of 9-(Dicyanomethylene)fluorene impact its compatibility with different polymers?
A4: Research indicates that the compatibility of 9-(Dicyanomethylene)fluorene derivatives, particularly n-butyl 9-dicyanomethylene fluorene-4-carboxylate (BDFC), varies with the polymer type []. Strong intermolecular interactions between BDFC molecules compete with weaker polymer-molecule interactions, leading to aggregation and potential incompatibility. BDFC exhibits better compatibility with halogenated and electron-donating polymers.
Q5: What makes 2,7-diamino-9-dicyanomethylene-fluorene a suitable building block for heat-resistant polymers?
A5: The diamine derivative, 2,7-diamino-9-dicyanomethylene-fluorene, serves as a valuable monomer for synthesizing high-performance polymers []. Polyimides and polyamides derived from this diamine exhibit impressive thermal stability, withstanding temperatures up to 355-430°C in both nitrogen and air atmospheres. This resilience makes them suitable for applications requiring high-temperature resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

